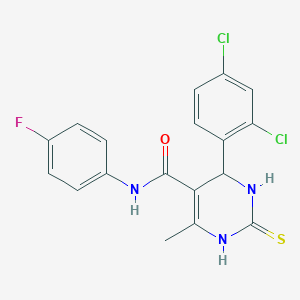
4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H14Cl2FN3OS and its molecular weight is 410.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, known for its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, typically starting from the reaction of substituted aryl aldehydes with urea derivatives. The final product is characterized by various spectroscopic methods:
- Melting Point : 237-240°C
- NMR Spectroscopy :
- 1HNMR: Key signals include δ 2.38 (s, 3H), 5.49 (s, 1H), and aromatic region at 7.24 – 7.51 (m, 7H).
- 13CNMR: Notable shifts at 21.34, 52.81, and 162.18 ppm.
- Mass Spectrometry : m z=409.06 (M-H) confirms the molecular weight .
Antimicrobial Activity
Studies have shown that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro tests indicate that it displays potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines including:
- HeLa (cervical carcinoma)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
HIV Integrase Inhibition
Recent research highlighted its potential as an HIV integrase inhibitor. The compound was shown to interfere with the integration process of viral DNA into the host genome, presenting a promising avenue for anti-HIV therapy .
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study involving the testing of various concentrations of the compound against Staphylococcus aureus, results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests a strong antibacterial effect comparable to standard antibiotics.
Case Study 2: Anticancer Screening
A series of assays conducted on MCF-7 cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment .
Research Findings
A summary table of biological activities observed in various studies is presented below:
属性
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3OS/c1-9-15(17(25)23-12-5-3-11(21)4-6-12)16(24-18(26)22-9)13-7-2-10(19)8-14(13)20/h2-8,16H,1H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYIHQAVUJWPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














